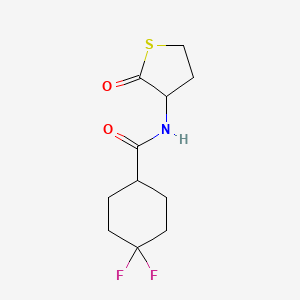
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide
Description
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a thiolane ring
Properties
Molecular Formula |
C11H15F2NO2S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H15F2NO2S/c12-11(13)4-1-7(2-5-11)9(15)14-8-3-6-17-10(8)16/h7-8H,1-6H2,(H,14,15) |
InChI Key |
MKBYICDAAMQEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)NC2CCSC2=O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexane carboxamide core: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.
Introduction of the fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Incorporation of the thiolane ring: The thiolane ring is introduced through a cyclization reaction involving a suitable precursor, such as a thiol or a thioester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiolane ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or reduced thiolane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins, while the thiolane ring can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide: shares similarities with other fluorinated carboxamides and thiolane-containing compounds.
This compound: is compared with compounds like this compound and this compound.
Uniqueness
The presence of both fluorine atoms and a thiolane ring in this compound distinguishes it from other compounds. This unique combination imparts specific chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


